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Crocetin dialdehyde -

Crocetin dialdehyde

Catalog Number: EVT-1581305
CAS Number:
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
Overview

Crocetin dialdehyde is a significant organic compound derived from the carotenoid zeaxanthin. It plays a crucial role in the biosynthesis of crocetin and its glycosylated derivatives, which are known for their applications in various fields, including pharmacology and food science. Crocetin dialdehyde is classified as an apocarotenoid, a group of compounds that are derived from carotenoids through enzymatic cleavage.

Source

Crocetin dialdehyde is primarily extracted from saffron (Crocus sativus), where it is produced through the enzymatic cleavage of zeaxanthin by carotenoid cleavage dioxygenases (CCDs) . This compound can also be synthesized through chemical methods, such as the Horner-Wadsworth-Emmons reaction, which involves specific reagents to yield crocetin dialdehyde .

Classification

Crocetin dialdehyde belongs to the class of organic compounds known as aldehydes, specifically categorized under apocarotenoids. Its molecular structure features two aldehyde functional groups, which contribute to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of crocetin dialdehyde can be achieved through various methods:

  1. Horner-Wadsworth-Emmons Reaction: This method involves the reaction of 2,7-dimethylocta-2,4,6-trienedial with diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonate. This reaction yields crocetin dialdehyde with a reported efficiency of 41% .
  2. Microbial Synthesis: Recent advancements have allowed for the microbial production of crocetin dialdehyde using genetically modified strains of Escherichia coli. This process involves overexpressing specific enzymes that facilitate the conversion of zeaxanthin into crocetin dialdehyde . The highest yield reported was approximately 5.14 mg/L under optimized conditions .

Technical Details

The synthesis techniques vary in complexity and yield. The chemical synthesis typically requires careful control of reaction conditions, while microbial synthesis leverages biological pathways for potentially higher yields and sustainability.

Molecular Structure Analysis

Structure

Crocetin dialdehyde has a complex structure featuring two aldehyde groups attached to a carbon backbone derived from carotenoids. The molecular formula is C20H24O2C_{20}H_{24}O_2, and it exhibits a unique arrangement that allows for various chemical interactions.

Data

  • Molecular Weight: Approximately 312.41 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for organic compounds.
Chemical Reactions Analysis

Reactions

Crocetin dialdehyde participates in several important chemical reactions:

  1. Oxidation to Crocetin: Crocetin dialdehyde can be oxidized to form crocetin through the action of aldehyde dehydrogenases (ALDHs). This conversion is crucial in the biosynthesis pathway where crocetin serves as an active ingredient in saffron .
  2. Reactivity with Nucleophiles: The aldehyde groups in crocetin dialdehyde make it susceptible to nucleophilic attacks, leading to various derivatives that may have enhanced solubility or bioactivity.

Technical Details

The oxidation process involves specific enzymes that facilitate the conversion of aldehydes into carboxylic acids or alcohols, depending on the reaction conditions and substrates involved.

Mechanism of Action

Process

The mechanism by which crocetin dialdehyde exerts its effects primarily revolves around its conversion to crocetin via enzymatic action. Aldehyde dehydrogenases play a pivotal role in this transformation:

  • Enzymatic Conversion: The conversion process involves binding of crocetin dialdehyde to the active site of aldehyde dehydrogenases, followed by oxidation that leads to the formation of crocetin .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crocetin dialdehyde is typically a yellow-orange solid.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Crocetin dialdehyde is relatively stable under standard conditions but can degrade under extreme pH or temperature.
  • Reactivity: The presence of aldehyde groups makes it reactive towards nucleophiles and susceptible to oxidation reactions.
Applications

Crocetin dialdehyde has several scientific uses:

  1. Pharmacological Applications: It has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
  2. Food Industry: As a natural colorant derived from saffron, it is used for coloring food products due to its vibrant hue.
  3. Biochemical Research: It serves as an important intermediate in studies related to carotenoid biosynthesis and metabolic pathways involving apocarotenoids.
Biosynthesis and Metabolic Engineering of Crocetin Dialdehyde

Enzymatic Pathways in Natural Producers vs. Engineered Microbial Systems

Crocetin dialdehyde biosynthesis occurs through fundamentally distinct pathways in natural plant producers versus engineered microbial systems. In Crocus sativus (saffron), the pathway initiates with zeaxanthin cleavage by plastid-localized carotenoid cleavage dioxygenase 2L (CsCCD2L), which symmetrically cleaves the 7,8 and 7',8' double bonds of zeaxanthin to yield crocetin dialdehyde and two molecules of 3-hydroxy-β-cyclocitral (HTCC) [6] [7]. This reaction occurs in specialized subcellular compartments (chromoplasts) and is tightly coupled with downstream glycosylation and storage mechanisms. The natural pathway requires six enzymatic steps from β-carotene to crocetin dialdehyde, involving hydroxylation, cleavage, and oxidation, creating significant metabolic complexity [1] [7].

In contrast, engineered microbial systems utilize streamlined pathways optimized for industrial production. Escherichia coli platforms typically employ a three-enzyme cascade: β-carotene hydroxylase (CrtZ) converts β-carotene to zeaxanthin; CsCCD2 performs symmetrical cleavage; and a microbial-optimized aldehyde dehydrogenase (e.g., ALD8 from Neurospora crassa) oxidizes crocetin dialdehyde to crocetin [8] [10]. This reduces the enzyme requirement by 50% compared to natural pathways and eliminates compartmentalization barriers. Saccharomyces cerevisiae systems further benefit from eukaryotic protein processing capabilities but require additional engineering to prevent zeaxanthin sequestration in lipid droplets [4] [5]. Recent advancements demonstrate that fusion protein constructs combining CCD and ALDH activities can enhance pathway efficiency in both systems, achieving up to 77% conversion yield from zeaxanthin in optimized yeast strains [5].

Table 1: Comparison of Crocetin Dialdehyde Biosynthetic Pathways

System TypeKey EnzymesCompartmentalizationSubstrate ChannelingTypical Yield
Natural (Saffron)CsCCD2L, Endogenous ALDH, UGTsPlastid-localizedEfficient0.3-0.5% DW in stigmas
Engineered E. coliCrtZ, CsCCD2, crALDH variantCytosolicLimited34.77 mg/L crocetin
Engineered S. cerevisiaeCrtYB/I, CrtZ, CCD2, SynALDMembrane-associatedEngineered via scaffolds6.28 mg/L crocetin

Role of Carotenoid Cleavage Dioxygenases (CCDs) in Symmetrical β-Ionone Ring Cleavage

Carotenoid cleavage dioxygenases (CCDs) catalyze the regiospecific oxidative cleavage of carotenoids, with CsCCD2 emerging as the pivotal enzyme for crocetin dialdehyde biosynthesis. Unlike other CCDs that cleave at various positions (e.g., CCD1 at 9,10 bonds), CsCCD2 exhibits strict specificity for the 7,8/7',8' double bonds adjacent to 3-OH-β-ionone rings in zeaxanthin [2] [7]. Structural analyses reveal that CsCCD2 contains a seven-bladed β-propeller fold with a non-heme Fe²⁺ cofactor coordinated by four conserved histidine residues (His183, His238, His304, His484 in Synechocystis homolog) [2]. The enzyme's substrate binding cavity features hydrophobic patches (Trp, Phe, Ile, Leu) that position zeaxanthin for symmetrical cleavage, while Thr136 sterically occludes alternative binding orientations that might lead to eccentric cleavage [2] [6].

Protein engineering has been instrumental in enhancing CsCCD2 performance in heterologous hosts. Directed evolution of the substrate-binding cavity created CrtMLIKE variants with 2.3-fold higher catalytic efficiency toward geranyl pyrophosphate (GPP) condensation in E. coli [1]. These engineered dioxygenases collaborate with C30 carotenoid desaturase (CrtN) and oxidase (CrtP) to bypass oxidative cleavage steps, reducing metabolic burden. In Nicotiana glauca, heterologous CsCCD2L expression yielded 400 μg/g DW crocins, demonstrating its functionality in plant systems [6]. Comparative studies show CsCCD2 outperforms CsZCD (zeaxanthin cleavage dioxygenase), which lacks detectable activity in microbial systems [8] [10].

Table 2: CCD Enzyme Variants for Crocetin Dialdehyde Production

EnzymeSourceCleavage PositionCatalytic Efficiency (kcat/Km)Key Applications
CsCCD2Crocus sativus7,8/7',8'4.2 min⁻¹·μM⁻¹ (zeaxanthin)E. coli, S. cerevisiae, N. tabacum
CaCCD2Crocus ancyrensis7,8/7',8'3.8 min⁻¹·μM⁻¹ (zeaxanthin)E. coli complementation
CrtMLIKEEngineered variantGPP condensation9.7 min⁻¹·μM⁻¹ (GPP)Oxidative cleavage-free pathway
GjCCD4aGardenia jasminoides7,8/7',8'3.1 min⁻¹·μM⁻¹ (zeaxanthin)Plant metabolic engineering

Optimization of Zeaxanthin-to-Crocetin Dialdehyde Conversion Efficiency

Maximizing zeaxanthin-to-crocetin dialdehyde conversion requires addressing three critical bottlenecks: precursor supply, enzyme kinetics, and cellular compartmentalization. In E. coli, precursor engineering begins with creating IPP (isopentenyl pyrophosphate)/DMAPP (dimethylallyl pyrophosphate) overproducing strains via dxs (1-deoxy-D-xylulose-5-phosphate synthase) overexpression and ispA (farnesyl diphosphate synthase) knockout [1] [10]. The MI2tG platform strain incorporates two copies of Abies grandis geranyl diphosphate synthase (trGPPS) at ispA and ydbH loci via CRISPR-Cas9, enhancing C10 precursor supply 3.7-fold [1]. Zeaxanthin titers reach 14.13 mg/L at 20°C using temperature-shift cultivation (30°C → 20°C) in strain ZEA-1, which expresses CrtE, CrtB, CrtI, CrtY, and CrtZ from an IPP-overproducing chassis [10].

Enzyme optimization strategies include:

  • Temperature-responsive expression: CsCCD2 activity increases 4.2-fold at 20°C versus 30°C. S. cerevisiae systems use GAL4M9 transcription factors to induce CCD expression exclusively below 24°C, synchronizing zeaxanthin production and cleavage [5].
  • Enzyme fusion constructs: Linking CsCCD2 with ALD via flexible peptide linkers reduces substrate diffusion, improving conversion yield to 77% in yeast [5].
  • Cofactor engineering: Overexpression of NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) supports ALDH-mediated oxidation of crocetin dialdehyde, increasing crocetin titers by 1.8-fold in E. coli [8] [10].

Metabolic flux analysis reveals that carbon channeling toward the methylerythritol phosphate (MEP) pathway limits conversion rates. Glycerol feeding enhances flux through the Entner-Doudoroff pathway, providing NADPH and glyceraldehyde-3-phosphate for isoprenoid biosynthesis, thereby increasing crocetin yields by 2.3-fold compared to glucose-based media [9] [10].

Metabolic Flux Analysis in Heterologous Hosts (Escherichia coli, Saccharomyces cerevisiae)

Metabolic flux distribution profoundly differs between E. coli and S. cerevisiae, impacting crocetin dialdehyde productivity. In E. coli, glucose catabolism primarily occurs via the Embden-Meyerhof-Parnas (EMP) pathway (85% flux), with minor pentose phosphate (PP) pathway contribution (12%) under standard conditions [9]. However, glycerol utilization redirects 34% of carbon flux through the oxidative PP pathway, enhancing NADPH availability for isoprenoid biosynthesis [9] [10]. ¹³C-flux analysis in strain Z1pC (expressing CsCCD2) shows that crocetin dialdehyde production consumes 28% of zeaxanthin pool, with the remainder sequestered in membranes or converted to byproducts like 3-OH-β-cyclocitral [10].

S. cerevisiae exhibits intrinsically higher PP pathway flux (31% of glucose catabolism) but suffers from respiratory-fermentative metabolic imbalance (Crabtree effect) at high glucose concentrations [9]. Chemostat cultures under glucose limitation reveal:

  • Aerobic conditions: 68% carbon flux to TCA cycle, supporting ALDH activity via NAD⁺ regeneration
  • Anaerobic conditions: 89% flux to fermentation, reducing crocetin dialdehyde oxidation efficiency [9]

Table 3: Metabolic Flux Distribution in Crocetin Dialdehyde-Producing Hosts

Metabolic ParameterE. coli (Glycerol)S. cerevisiae (Glucose-Limited)
Pentose Phosphate Pathway Flux34%31%
NADPH/NADP⁺ Ratio4.2:13.1:1
MEP Pathway Carbon Allocation22%15%
Zeaxanthin-to-Dialdehyde Conversion28%77%
Major ByproductsAcetate, LactateEthanol, Succinate

Mitochondrial shuttles in yeast enable malate-oxaloacetate exchange, providing cytosolic NAD⁺ for ALDH-catalyzed oxidation. Overexpression of malic enzyme (MAE1) enhances NADPH regeneration, boosting crocetin titers to 6.28 mg/L in bioreactors [4] [9].

CRISPR-Cas9-Mediated Genomic Integration for Pathway Modularity

CRISPR-Cas9 genome editing enables precise multilocus integration of crocetin dialdehyde pathways, overcoming plasmid instability and antibiotic dependence. In E. coli, two-step integration strategies are employed:

  • Chromosomal landing pads: attB sites flanked by homology arms facilitate site-specific integration of crtEYIB operons at phage λ attachment sites, yielding strain CAR025 with 14 g/L zeaxanthin [8] [10].
  • T7 RNA polymerase-mediated control: Cas9-assisted integration of T7 promoters upstream of genomic crtZ creates "plug-and-play" modules for CCD expression. The resulting strain YL4 achieves 34.77 mg/L crocetin without selection pressure [10].

S. cerevisiae systems leverage CRISPR-dCas9 for simultaneous multigene integration:

  • GAL promoter stacking: Integration of CsCCD2, crALDH, and UGTs under GAL1/GAL10 promoters at ribosomal DNA (rDNA) loci, achieving stable expression over 50 generations [5].
  • Temperature-inducible switches: Replacement of native GAL4 with GAL4M9 mutant enables 1,000-fold induction of CCD at 24°C. Combined with in vivo assembly of pathway modules, this yields strain TL009 producing 139.67 μg/g DCW crocetin [5].

Modular pathway architectures enhance scalability:

E. coli MI2tG Platform:  [trGPPS]₋ispA ──→ GPP  [trGPPS]₋ydbH ──→ GPP  [CrtMLIKE-CrtN-CrtP]₋casette ──→ Crocetin dialdehyde  S. cerevisiae TL009:  rDNA1: GAL10p-CCD2-TEF1t  rDNA2: GAL7p-ALD6-CYC1t  rDNA3: GAL1p-UGT74AD2-ADH1t  

This genomic integration eliminates the need for multi-plasmid systems, reducing metabolic burden and improving pathway balance for industrial-scale production [1] [5] [10].

Table 4: Engineered Microbial Strains for Crocetin Dialdehyde Production

StrainHostEngineering StrategyTiterReference
MI2tGE. coli MG1655trGPPS×2 at ispA/ydbH; CrtMLIKE pathwayNot reported (Crocetin dialdehyde) [1]
YL4E. coli BL21Chromosomal crtZ; pSTVM_CsCCD234.77 mg/L crocetin [10]
SyBE_Sc0123Cz10S. cerevisiaeGAL4M9; 3× rDNA-integrated CCD2/ALD/UGT1219 μg/L crocetin [4]
TL009S. cerevisiaeTemperature-responsive CsCCD2/ALDH integration139.67 μg/g DCW [5]
N. glauca-CCD2LNicotiana glaucaCsCCD2L constitutive expression400 μg/g DW crocins [6]

Properties

Product Name

Crocetin dialdehyde

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+

InChI Key

YHCIKUXPWFLCFN-QHUUTLAPSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C

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